Calaxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30412-86-3 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16+,19-/m1/s1 |
InChI Key |
RYBHZNMPMHOBAR-IRNKKCRZSA-N |
SMILES |
CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Analog Development for Calaxin
Total Synthesis Approaches to Calaxin: Methodological Advancements
Dedicated publications detailing the total synthesis of this compound are not available in the current scientific literature. However, its synthesis has been reported as part of a broader investigation into furanoheliangolide sesquiterpene lactones. unige.ch The research in this area has been driven by the total synthesis of related, more complex molecules like goyazensolide.
The synthetic strategy for goyazensolide, which can be considered a methodological framework potentially applicable to this compound, involved a key step of a Barbier allylation/lactonization to construct the α-methylene-γ-butyrolactone and concurrently close the 10-membered germacrene ring. unige.ch The synthesis of an analog, 5-epi-isogoyazensolide, was also completed to validate this synthetic approach. unige.ch While a detailed step-by-step synthesis of this compound is not provided, it is understood to have been synthesized as part of a library of analogs for biological testing. unige.ch
Semi-synthetic Routes from Natural Precursors: Efficiency and Selectivity
There is no information available in the reviewed scientific literature regarding semi-synthetic routes to this compound from natural precursors. Research in this area has focused on the isolation of this compound derivatives, such as 11,13-dihydroxy-calaxin, from plant sources rather than their semi-synthesis. mdpi.com
Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound
No published studies on the chemoenzymatic synthesis or biocatalytic transformations of this compound could be identified. This area of synthetic chemistry remains unexplored for this particular compound.
Design and Stereoselective Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound and its analogs have been primarily motivated by the need to understand the structure-activity relationships (SAR) within the furanoheliangolide class of molecules. These compounds have been synthesized and tested for their ability to bind to specific protein targets, such as importin-5 (IPO5). unige.ch
Scaffold Modification and Functional Group Diversification
As part of a collection of furanoheliangolides, this compound (also known as 15-Deoxygoyazensolide) was included in a study to probe its binding efficiency with IPO5. unige.ch This research involved the synthesis of a variety of analogs with modifications to the ester side chain at the C8 position to understand its role in biological activity. The synthesis of a goyazensolide probe with an alkyne tag for identifying covalent targets is an example of the functional group diversification employed in this research area. unige.ch
Chiral Synthesis and Stereoisomer Generation
The stereochemistry at the C8 position has been identified as a critical factor influencing the binding efficiency of furanoheliangolides to their biological targets. unige.ch The synthesis of a series of natural products and their 8-epi-analogs, including this compound, was performed to investigate the impact of this stereocenter on biological activity. unige.ch The SAR study revealed that the C8 stereochemistry significantly affects the binding to IPO5. unige.ch
Green Chemistry Principles in this compound Synthesis
There is no information available in the scientific literature regarding the application of green chemistry principles in the synthesis of this compound.
Data Tables
Table 1: Analogs of the Furanoheliangolide Class Used in Structure-Activity Relationship Studies unige.ch
| Compound Name | R Group at C8 | Stereochemistry at C8 |
| Atripliciolide | H | α |
| 15-Deoxygoyazensolide (this compound) | MeAcr | α |
| Lychnopholide | Ang | α |
| Atripliciolide-tiglate | Tig | α |
| Atripliciolide-isobutyrate | iBu | α |
| 8-epi-Atripliciolide | H | β |
| 8-epi-Lychnopholide | Ang | β |
| 8-epi-Atripliciolide-tiglate | Tig | β |
| Ciliarin | iBu | β |
| 8-epi-Atripliciolide-isovalerate | iVal | β |
| 8-epi-Atripliciolide-2-(S)-MeBu | (S)-MeBu | β |
MeAcr: Methacrylate, Ang: Angelate, Tig: Tiglate, iBu: Isobutyrate, iVal: Isovalerate, (S)-MeBu: (S)-2-Methylbutyrate
Molecular Mechanisms of Action and Specific Biological Interactions of Calaxin
Identification and Characterization of Specific Molecular Targets (e.g., protein binding, enzyme inhibition)
A primary molecular target of Calaxin is the outer arm dynein (OAD), a key motor protein responsible for generating the force behind ciliary and flagellar movement. nih.govresearchgate.netresearchgate.netelifesciences.org this compound has been shown to bind directly to the β-type heavy chain (orthologous to Chlamydomonas γ heavy chain) of OAD in a calcium-dependent manner. nih.govresearchgate.net This interaction is crucial for regulating the propagation of the asymmetric flagellar wave and is necessary for changes in swimming direction during sperm chemotaxis in organisms like Ciona intestinalis. nih.govpnas.org In vertebrates, this compound, also known as Efcab1, is a component of the OAD docking complex (DC), a structure that tethers OAD to the doublet microtubule (DMT). nih.govresearchgate.netelifesciences.org Studies using zebrafish models have demonstrated that while other DC components like Armc4 are critical for the initial docking of OAD, this compound plays a significant role in stabilizing this interaction. nih.govelifesciences.org
Beyond its interaction with OAD, Ciona this compound has been reported to switch its interactor depending on calcium concentration, binding to β-tubulin at lower calcium levels and the OAD γ-heavy chain at higher calcium levels. researchgate.netelifesciences.org While the search results did not provide extensive information on enzyme inhibition by this compound, its role in modulating the activity of the dynein motor, an ATPase, suggests an indirect influence on enzyme function within the axoneme. pnas.orgresearchgate.net
Allosteric Modulation and Orthosteric Binding Site Analysis
This compound functions as a calcium sensor, and its activity is modulated by calcium binding to its EF-hand domains. nih.govresearchgate.net The binding of calcium ions induces a conformational change in this compound. pnas.orgresearchgate.netelifesciences.org This conformational transition is key to its regulatory function, allowing it to associate with the dynein motor domain and influence microtubule sliding. pnas.org While the term "allosteric modulation" is used in the context of other calcium-sensing proteins like the Calcium-Sensing Receptor (CaSR) nih.govnih.govmdpi.com, the research on this compound specifically highlights its calcium-dependent conformational change that affects its interaction with OAD, effectively modulating dynein activity in response to calcium signals. nih.govpnas.orgpnas.orgresearchgate.net The binding of this compound to the OAD γ-heavy chain is described as a direct interaction. nih.govresearchgate.net The EF-hand motifs within this compound represent specific calcium-binding sites. researchgate.netnih.gov While detailed orthosteric and allosteric site analysis in the classical pharmacological sense (e.g., for GPCRs) is not extensively described for this compound in the provided results, its mechanism involves calcium binding at specific sites (EF-hands) leading to a conformational change that impacts its interaction with its target protein, OAD, thus modulating OAD activity.
In Vitro Biochemical and Biophysical Characterization of this compound-Target Interactions
In vitro studies have been instrumental in characterizing the interaction between this compound and its targets, particularly OAD. Biochemical analyses have shown that Ciona this compound's interaction with other proteins is calcium-dependent, switching between β-tubulin and OAD γ-heavy chain based on calcium concentration. researchgate.netelifesciences.org In vitro rescue experiments using recombinant this compound protein have demonstrated its ability to bind autonomously to axonemes from this compound-deficient organisms and rescue deficient OAD docking structures, providing biochemical evidence for its stabilizing role in the OAD-DMT interaction. nih.govelifesciences.org
Biophysical characterization, particularly through techniques like cryo-electron tomography (cryo-ET), has provided detailed structural insights into the interaction between this compound and the OAD docking complex on doublet microtubules. nih.govelifesciences.org Cryo-ET analysis of this compound-deficient zebrafish sperm flagella has revealed structural details of the OAD-DC and how this compound contributes to the stability of OAD docking. nih.govelifesciences.org Crystal structure analysis of Ciona this compound has also revealed conformational transitions upon calcium binding. researchgate.netelifesciences.org
Data from in vitro studies can be summarized as follows:
| Interaction Partner | Calcium Dependency | Effect | Organism Model | Method | Source |
| OAD β-type heavy chain | Ca2+-dependent | Regulates asymmetric flagellar wave propagation, sperm chemotaxis | Ciona intestinalis | Binding assays, Motility analysis | nih.govpnas.orgresearchgate.net |
| OAD γ-heavy chain | Higher Ca2+ | Interaction | Ciona intestinalis | Biochemical analysis, Crystal structure | researchgate.netelifesciences.org |
| β-tubulin | Lower Ca2+ | Interaction | Ciona intestinalis | Biochemical analysis | researchgate.netelifesciences.org |
| OAD Docking Complex (DC) | Stabilizing role | Stabilizes OAD-DMT interaction | Zebrafish | Cryo-ET, In vitro rescue experiments | nih.govelifesciences.org |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
The provided search results offer limited direct information on detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies specifically focused on this compound analogs. However, the information available provides some insights relevant to SAR. This compound contains EF-hand motifs which are critical for its calcium-binding activity. researchgate.netnih.gov A single amino acid substitution (E118A) within the second EF-hand of Ciona this compound has been shown to result in a complete loss of calcium-binding ability, highlighting the importance of this domain for its function. researchgate.net This finding represents a key piece of SAR, demonstrating that the integrity of the EF-hand structure and specific residues within it are essential for calcium binding and, consequently, this compound's activity in regulating flagellar bending. researchgate.net
While the chemical structure of this compound has been described, including its complex arrangement of rings and functional groups ontosight.ai, detailed SAR studies exploring how modifications to these structural features impact its binding to targets or its functional effects are not extensively reported in the provided results. Similarly, specific SPR studies correlating this compound's structural features with its physicochemical properties and biological behavior were not prominently found.
Computational Chemistry and Molecular Dynamics Simulations of this compound-Ligand Complexes
Computational chemistry and molecular dynamics (MD) simulations have been applied in the study of this compound, particularly in understanding its conformational changes upon calcium binding and its interactions with other proteins. Molecular dynamics simulations have been used to analyze the calcium-saturated state of this compound. researchgate.net Crystal structure analysis, often complemented by computational approaches, has revealed the conformational transition of Ciona this compound towards a closed state upon calcium binding. researchgate.netelifesciences.org
Computational modeling techniques, including docking studies, are widely used in computational physics and chemistry to determine binding modes between ligands and proteins and to identify potential operating mechanisms. yachaytech.edu.ec While the search results mention the use of computational studies, including quantum mechanical calculations and Quantitative Structure-Activity Relationship (QSAR) models, in the context of sesquiterpene lactones (a group that includes this compound) for predicting antibacterial activity yachaytech.edu.ec, detailed reports specifically on MD simulations or computational studies focusing on this compound-ligand complexes (beyond calcium) and their dynamics were not extensively provided. However, MD simulations are a recognized tool for investigating the dynamics and function of proteins and understanding their interactions with small molecules or other proteins. mdpi.comnih.gov
Sophisticated Analytical Methodologies for Calaxin Research
High-Resolution Mass Spectrometry for Metabolite Profiling and Structure Elucidation
High-resolution mass spectrometry (HRMS), often coupled with chromatographic separation techniques such as liquid chromatography (LC), is a powerful tool for the analysis of complex natural products like Calaxin. Techniques such as LC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), nano-ESI-MS, and Gas Chromatography-Mass Spectrometry (GC-MS), including Electron Ionization Mass Spectrometry (EI-MS), have been employed in the study of sesquiterpene lactones and related metabolites, which would be applicable to this compound. researchgate.netresearchgate.netresearchgate.netmdpi.com These methods provide precise mass-to-charge ratio measurements of the intact molecule and its fragments, allowing for the determination of the elemental composition and providing crucial information for structural elucidation. Metabolite profiling using techniques like HPLC-Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPLC-QTOF-MS/MS) allows for the comprehensive analysis of compounds within a complex mixture, enabling the identification of this compound and its potential derivatives based on their characteristic fragmentation patterns and accurate masses. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure and conformation of organic molecules. For compounds like this compound, one-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide information on the types and environments of hydrogen and carbon atoms present. researchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netchim.it Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Correlation (HSQC), are essential for establishing connectivity between atoms and confirming the planar structure. mdpi.commdpi.com Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the spatial proximity of nuclei, which is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. mdpi.com Computational methods, such as grid searches coupled with molecular mechanics minimization, can complement NMR data by exploring possible conformations and correlating them with experimental observations, including those from X-ray crystallography. mdpi.com
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and absolute stereochemistry, of crystalline compounds. While specific X-ray crystallographic data for this compound were not detailed in the search results, this technique has been successfully applied to determine the molecular structure and absolute configuration of related sesquiterpene lactones. researchgate.netmdpi.comresearchgate.netoapen.org Obtaining suitable single crystals of this compound would allow for an unambiguous determination of its solid-state structure and absolute configuration, providing a benchmark for validating structures determined by other spectroscopic methods.
Chromatographic Separation Techniques (e.g., HPLC, SFC) for Purity and Chiral Resolution
Chromatographic methods are fundamental for the isolation, purification, and analysis of this compound from natural sources and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantitative analysis of sesquiterpene lactones. researchgate.netmdpi.com Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of this compound and the matrix. Preparative HPLC can be used for isolating this compound from crude extracts, while analytical HPLC is used to assess its purity and quantify its concentration. Chromatographic fractionation techniques, including Medium-Pressure Liquid Chromatography (MPLC) over reverse phase, have been utilized to isolate sesquiterpene lactones from plant extracts containing this compound derivatives. researchgate.netresearchgate.net Gas Chromatography (GC) is also applied for the analysis of compounds in plant extracts. academicjournals.org Supercritical Fluid Chromatography (SFC) is another powerful separation technique, particularly useful for chiral separations and the analysis of relatively nonpolar to moderately polar compounds, which could potentially be applied to this compound, although it was not specifically mentioned in the provided search results in relation to this compound.
Spectrophotometric and Fluorometric Assays for In Vitro Activity Studies
Spectrophotometric and fluorometric assays are commonly used in biological studies to measure the activity of compounds in vitro. While the search results mention in vitro leishmanicidal and trypanocidal activities for 11,13-dihydroxy-calaxin, a derivative of this compound, the specific assay methodologies were not detailed. researchgate.netresearchgate.netmdpi.com Generally, spectrophotometric assays measure the absorbance of light by a substance, which can be used to quantify the concentration of a product or reactant in an enzymatic reaction or to assess cell viability using chromogenic indicators. Fluorometric assays measure the emission of light by a fluorescent substance, offering high sensitivity and often used in assays involving fluorescent probes or detection of fluorescent products/reactants. These types of assays would be applicable for evaluating this compound's potential biological effects, such as cytotoxicity, enzyme inhibition, or receptor binding, by measuring a colored or fluorescent signal indicative of the biological process. Spectrophotometric methods have been used for determining total phenolic content in plant extracts, which may contain compounds like this compound. researchgate.net
Application of this compound as an Internal Standard in Quantitative Chemical Analysis
This compound has been demonstrated to be useful as an internal standard in quantitative chemical analysis. mdpi.com In one instance, this compound was employed as an internal standard in a GC-MS method to determine the concentration and partition coefficient of another compound. mdpi.com The use of an internal standard, a known amount of a compound added to all samples, blanks, and calibration standards, helps to compensate for variations in sample preparation, injection volume, and detector response, thereby improving the accuracy and precision of quantitative measurements. For this compound to be a suitable internal standard, it should be chemically stable, not present in the original samples, and have similar chromatographic and detection properties to the analyte of interest.
Chemical Biology Applications and Research Probes Derived from Calaxin
Functional Characterization in Model Biological Systems (in vitro cell lines, non-human in vivo systems for mechanistic studies)
Research on Calaxin has heavily relied on both in vitro and in vivo model systems to elucidate its function.
In vitro Studies: In vitro binding experiments have shown that this compound directly binds to outer arm dynein. nih.gov Furthermore, in vitro motility assays using purified microtubules and OAD have demonstrated that this compound suppresses dynein-mediated microtubule sliding under high Ca²⁺ concentrations. nih.gov Chemical dissection of sperm axonemes has also shown this compound to be exclusively present in the KCl fraction, indicating its association with the outer arm dynein. researchgate.net These in vitro approaches provide valuable insights into the direct molecular interactions and activities of this compound.
Non-Human In Vivo Systems: Knockout studies in non-human organisms, such as mice and zebrafish, have been instrumental in understanding this compound's physiological role. life-science-alliance.orgelifesciences.orgelifesciences.org this compound knockout mutants in these models exhibit abnormal ciliary motilities in various tissues, including sperm flagella, tracheal cilia, brain ependymal cilia, and left-right organizer cilia. life-science-alliance.orgelifesciences.orgelifesciences.org These in vivo studies confirm that this compound is essential for proper ciliary motility in vertebrates, extending its importance beyond sperm chemotaxis. life-science-alliance.orgelifesciences.orgelifesciences.org Cryo-electron tomography (cryo-ET) analysis of this compound⁻/⁻ zebrafish sperm flagella has provided detailed structural insights, revealing that this compound stabilizes the docking of OADs onto doublet microtubules. life-science-alliance.orgelifesciences.orgelifesciences.org Additionally, studies using transgenic zebrafish expressing a calcium-binding-deficient mutant of this compound (E130A-Calaxin) have helped differentiate between this compound's calcium-dependent and calcium-independent functions in flagellar waveform regulation and OAD stabilization. life-science-alliance.orgresearchgate.net
Elucidation of Biological Roles through Chemical Intervention
Chemical intervention, primarily through the use of inhibitors, has been a key strategy in understanding this compound's biological roles. The application of repaglinide, a this compound inhibitor, in Ciona intestinalis sperm has demonstrated that this compound activity is crucial for the generation and propagation of asymmetric flagellar waveforms, which are essential for chemotaxis. nih.govbiorxiv.orgresearchgate.net This chemical intervention approach has helped to establish a link between this compound's calcium-sensing function and the regulation of sperm swimming behavior. nih.govbiorxiv.orgresearchgate.net By inhibiting this compound, researchers can observe the resulting disruption in ciliary or flagellar movement, thereby inferring this compound's specific contribution to these processes.
Contribution to Understanding Fundamental Biological Processes
Research on this compound has significantly contributed to the understanding of fundamental biological processes, particularly those involving motile cilia and flagella. Its identification as a calcium-dependent regulator of OAD has shed light on the molecular mechanisms underlying the control of ciliary and flagellar waveform and motility. nih.govlife-science-alliance.orgnih.gov Studies on this compound have revealed that calcium signaling plays a critical role in modulating flagellar waveforms, a process vital for functions like sperm chemotaxis and the generation of fluid flow by epithelial cilia. nih.govlife-science-alliance.orgnih.govbiorxiv.org Furthermore, the finding that this compound is a component of the OAD docking complex and is required for stabilizing OAD attachment to doublet microtubules highlights its importance in maintaining the structural integrity and function of the axoneme. life-science-alliance.orgelifesciences.orgelifesciences.org This work contributes to a broader understanding of how molecular components within cilia and flagella interact to generate coordinated movement.
Strategic Importance as a Lead Compound for Academic Drug Discovery Research
While this compound itself is primarily studied for its role in fundamental biological processes related to motility, the research surrounding it has implications for academic drug discovery. Understanding the molecular mechanisms by which this compound regulates ciliary function could potentially inform the development of therapeutic strategies for conditions associated with ciliary dysfunction, such as primary ciliary dyskinesia (PCD). life-science-alliance.org Although this compound is a protein and not a small molecule lead compound in the traditional sense wikipedia.orgtaylorandfrancis.comfrontiersin.org, the insights gained from studying its interactions and regulatory role can identify potential targets for small molecule intervention. For instance, if this compound's interaction with OAD or other proteins is critical for disease pathology, then compounds that modulate these interactions could be explored as potential drug leads in academic research settings. Academic drug discovery often focuses on elucidating disease mechanisms and identifying novel targets, with lead compounds emerging from a deep understanding of biological pathways. nih.gov The detailed mechanistic studies on this compound contribute to this knowledge base, potentially positioning components of the this compound-mediated pathway as strategic targets for future drug discovery efforts aimed at motility disorders.
Future Research Directions and Emerging Avenues for Calaxin
Exploration of Unconventional Synthetic Pathways and Biosynthetic Elucidation
Future research on Calaxin should focus on exploring unconventional synthetic pathways beyond traditional chemical synthesis. This includes investigating biomimetic approaches that mimic the natural biosynthetic routes of this compound. Elucidating the complete biosynthetic pathway of this compound in its natural source organisms is crucial. Understanding the enzymes, intermediates, and genetic regulation involved in its production could pave the way for developing more efficient and sustainable methods for obtaining this compound, potentially through synthetic biology or fermentation. Research could also explore chemoenzymatic synthesis, combining chemical steps with enzymatic transformations, to access complex structural features of this compound or its analogs.
Advanced Mechanistic Studies using Multi-Omics Approaches
Delving deeper into this compound's mechanism of action requires advanced studies utilizing multi-omics approaches. nies.go.jp Integrating data from genomics, transcriptomics, proteomics, and particularly metabolomics specific to this compound's influence can provide a comprehensive picture of its effects at a molecular level. nig.ac.jp, researchgate.net Metabolomics, in particular, can help identify metabolic pathways modulated by this compound, revealing key cellular processes affected by its presence. nig.ac.jp Such integrated approaches can help pinpoint specific protein targets, signaling pathways, and downstream effects, offering a more complete understanding than single-omics methods. Studies could investigate how this compound interacts with cellular machinery, affects gene expression, alters protein function, and modifies metabolic profiles in relevant biological systems.
Rational Design of Next-Generation this compound Analogs with Enhanced Specificity
Building upon mechanistic insights, a significant future direction involves the rational design of next-generation this compound analogs. This approach focuses on modifying the chemical structure of this compound to enhance its specificity towards particular biological targets or pathways while potentially reducing off-target effects. ontosight.ai Structure-activity relationship (SAR) studies, guided by detailed mechanistic data and computational modeling, are essential for this process. By systematically altering different parts of the this compound molecule, researchers can identify structural features critical for its activity and design analogs with improved potency, selectivity, and potentially altered pharmacokinetic properties. The goal is to create compounds with tailored biological profiles for specific research or potential therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to play an increasingly important role in this compound research. nih.gov, frontiersin.org These computational tools can be applied across various stages of investigation, from accelerating the analysis of complex multi-omics datasets to predicting the activity and properties of novel this compound analogs. nih.gov, frontiersin.org, ern-lung.eu, nih.gov AI algorithms can assist in identifying patterns in biological data that might be missed by traditional methods, predicting potential off-target interactions, and optimizing synthetic routes. nih.gov Machine learning models can be trained on existing data to predict the efficacy or toxicity of new this compound derivatives, significantly speeding up the drug discovery and development pipeline. ern-lung.eu Furthermore, AI can aid in the analysis of structural data to understand binding interactions with target molecules.
Collaborative Initiatives in Global Natural Product Discovery and Characterization
Future research on this compound and similar compounds would benefit greatly from collaborative initiatives in global natural product discovery and characterization. mdpi.com Many potentially valuable natural products remain undiscovered or poorly characterized. mdpi.com International collaborations can facilitate the collection and screening of diverse biological samples from various ecosystems, increasing the chances of finding new compounds with interesting properties, including this compound analogs or compounds with similar bioactivity. mdpi.com Sharing resources, expertise, and data across institutions and countries can accelerate the identification, isolation, structural elucidation, and initial biological evaluation of novel natural products, fostering a more comprehensive understanding of the chemical diversity available in nature.
Q & A
Q. What is the primary molecular mechanism by which Calaxin stabilizes OAD-DMT interactions in vertebrate cilia?
this compound stabilizes outer arm dyneins (OADs) on ciliary doublet microtubules (DMTs) by forming a calcium-sensitive docking complex (DC). Structural studies using cryo-electron tomography (cryo-ET) reveal that this compound binds directly to DMTs and interacts with OAD components like Armc4. In zebrafish mutants, this compound loss results in complete OAD detachment, whereas Armc4 deficiency causes partial loss, suggesting distinct stabilization roles for these proteins . Methodologically, cryo-ET combined with genetic knockout models (e.g., zebrafish sperm) is critical for visualizing these interactions in situ.
Q. What experimental models are most effective for studying this compound's role in ciliary motility?
Zebrafish (Danio rerio) spermatozoa are widely used due to their cilia-rich flagella and genetic tractability. This compound mutants generated via CRISPR/Cas9 enable phenotypic analysis of OAD retention and motility defects. Complementary approaches include immunofluorescence microscopy to localize this compound-DC complexes and in vitro reconstitution assays to test calcium-dependent binding kinetics . These models balance physiological relevance with experimental control.
Q. How can researchers detect this compound expression and localization in ciliated tissues?
Standard protocols involve:
- Immunostaining : Use validated antibodies against this compound (e.g., custom polyclonal antibodies) with cilia-specific markers (e.g., acetylated α-tubulin).
- Genetic tagging : CRISPR/Cas9-mediated insertion of fluorescent tags (e.g., GFP) into the this compound gene for live imaging.
- Western blotting : Verify protein expression in cilia-enriched fractions isolated via differential centrifugation .
Advanced Research Questions
Q. How can researchers resolve contradictory findings about calcium-dependent vs. calcium-independent roles of this compound in OAD stabilization?
Contradictions arise from differing experimental conditions (e.g., calcium concentrations). To address this:
- Perform calcium chelation experiments (e.g., EGTA treatment) in zebrafish sperm to test OAD retention under low-Ca²⁺ conditions.
- Use cryo-ET subtomogram averaging to compare this compound-DMT binding conformations at varying Ca²⁺ levels.
- Conduct biophysical assays (e.g., surface plasmon resonance) to quantify Ca²⁺-binding affinity of recombinant this compound .
Q. What methodological considerations are critical when quantifying this compound-mediated OAD retention under dynamic physiological conditions?
- Quantitative imaging : Use high-resolution confocal microscopy with automated particle counting to measure OAD density along DMTs.
- Statistical power : Ensure adequate sample size (n ≥ 30 cilia per condition) to account for biological variability.
- Controls : Include wild-type and this compound⁻/− mutants in parallel experiments to normalize data.
- Environmental controls : Regulate temperature and pH during motility assays to minimize confounding factors .
Q. How should researchers approach structural characterization of this compound's interaction with DC proteins in native ciliary environments?
- Sample preparation : Isolate intact cilia from zebrafish sperm or mammalian respiratory epithelia to preserve native interactions.
- Cryo-ET protocols : Optimize plunge-freezing parameters to avoid ice artifacts.
- Subtomogram averaging : Align and classify >10,000 particle subtomograms to achieve sub-nanometer resolution.
- Validation : Correlate structural data with mutagenesis studies (e.g., truncating this compound's C-terminal domain to test binding specificity) .
Data Contradiction and Reproducibility
Q. What strategies mitigate discrepancies in OAD stability data across different this compound studies?
- Standardize protocols : Adopt consensus methods for cilia isolation and OAD quantification (e.g., published guidelines from the Beilstein Journal of Organic Chemistry ).
- Cross-validate models : Compare results from zebrafish, mouse, and human cell lines to identify species-specific effects.
- Open data sharing : Deposit raw cryo-ET datasets and analysis scripts in repositories like EMDB for independent verification .
Q. How can researchers ensure reproducibility when studying this compound's calcium-sensor function?
- Buffer standardization : Use calcium calibration kits to verify free Ca²⁺ concentrations in motility assays.
- Reagent validation : Source recombinant this compound from multiple vendors and confirm activity via in vitro binding assays.
- Blinded analysis : Mask sample identities during data collection to reduce observer bias .
Methodological Tables
Table 1. Key Experimental Approaches for this compound Research
| Technique | Application | Key Considerations | References |
|---|---|---|---|
| Cryo-ET | Structural analysis of OAD-DMT complexes | Optimize tilt series for beam sensitivity | |
| CRISPR/Cas9 | Generation of this compound mutants | Validate off-target effects via whole-genome sequencing | |
| Immunofluorescence | Localization of this compound in cilia | Use cilia-specific markers for co-staining | |
| Surface plasmon resonance | Quantify Ca²⁺-binding kinetics | Control for nonspecific interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
